molecular formula C6H3ClN2O4 B3106651 5-Chloropyrazine-2,3-dicarboxylic acid CAS No. 159853-92-6

5-Chloropyrazine-2,3-dicarboxylic acid

Cat. No.: B3106651
CAS No.: 159853-92-6
M. Wt: 202.55 g/mol
InChI Key: HLUIDKPBRYGSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Heterocyclic Chemistry and Pyrazine (B50134) Frameworks

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyrazines are a specific class of aromatic six-membered heterocycles containing two nitrogen atoms at positions 1 and 4. The pyrazine ring is a key structural motif found in numerous biologically active compounds and approved drugs, such as the anti-tuberculosis agent pyrazinamide (B1679903) and the anti-cancer drug bortezomib. mdpi.com

5-Chloropyrazine-2,3-dicarboxylic acid is a trifunctional pyrazine derivative. Its structure is characterized by the core pyrazine ring, a chloro substituent at position 5, and two carboxylic acid groups at positions 2 and 3. This specific arrangement of functional groups—a nucleophilic substitution site (the chloro group) and two sites for amide or ester formation (the carboxylic acids)—makes it a molecule of significant synthetic potential. The electronic properties of the pyrazine ring, influenced by the electron-withdrawing nitrogen atoms and the chloro group, dictate its reactivity and its utility in constructing more elaborate molecular architectures.

Significance as a Strategic Chemical Synthon and Research Tool

In the strategic planning of organic syntheses, a concept known as retrosynthetic analysis is often employed, where a target molecule is deconstructed into simpler, precursor fragments called synthons. wikipedia.org this compound can be considered a "synthon" or, more accurately, a "building block," representing a pre-functionalized heterocyclic core. researchgate.netajrconline.org Its value lies in the differential reactivity of its three functional groups, which can be manipulated to build complex molecules in a controlled, stepwise manner.

The two adjacent carboxylic acid groups can be converted into an anhydride (B1165640), or selectively reacted to form amides, esters, or other derivatives. researchgate.net This dual functionality is crucial for creating ligands for metal-organic frameworks or for synthesizing complex pharmaceutical intermediates. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups, such as amines, thiols, or alkoxides, further expanding its synthetic versatility. rsc.org This strategic positioning of reactive sites makes it a valuable tool for chemists aiming to generate libraries of diverse compounds for drug discovery and materials science research.

Overview of Current Research Trajectories and Academic Relevance

While dedicated research on this compound itself is not extensively documented in publicly available literature, its academic relevance can be inferred from the broad and intense research focus on substituted pyrazine carboxylic acids and their derivatives. Current research trajectories heavily favor the use of such building blocks in medicinal chemistry. For instance, various amides derived from substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for antimycobacterial, antifungal, and photosynthesis-inhibiting activities. researchgate.netmdpi.comnih.govmdpi.com

Studies have shown that chloro-substituted pyrazine carboxamides, in particular, exhibit significant biological activity. nih.gov For example, derivatives of 5-chloropyrazine-2-carboxamide (B1198457) have been investigated as potential antimycobacterial agents. nih.gov Furthermore, the dicarboxylic acid functionality is a key feature in ligands used for creating coordination polymers and metal-organic frameworks, an area of intense research in materials science. chempap.org The synthesis of complex molecules like pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide] from related starting materials highlights the utility of such pyrazine cores in building molecules with specific therapeutic targets. patsnap.com Therefore, the academic relevance of this compound is rooted in its potential to serve as a precursor to novel compounds in these cutting-edge research areas.

Physicochemical Properties

Detailed, experimentally verified physicochemical data for this compound is not widely available in peer-reviewed literature. The table below presents data for the closely related and more extensively studied compound, 5-Chloropyrazine-2-carboxylic acid , for contextual reference.

PropertyValueSource
CAS Number36070-80-1 chemicalbook.comchemimpex.comchemsrc.com
Molecular FormulaC₅H₃ClN₂O₂ chemicalbook.comchemimpex.comchemsrc.com
Molecular Weight158.54 g/mol chemicalbook.comchemimpex.comchemsrc.com
Melting Point150-151 °C chemicalbook.comchemsrc.com
Boiling Point (Predicted)330.9 ± 37.0 °C chemicalbook.comchemsrc.com
Density (Predicted)1.579 - 1.6 g/cm³ chemicalbook.comchemsrc.com
AppearanceWhite to light yellow powder/crystal chemicalbook.comchemimpex.com
pKa (Predicted)2.68 ± 0.10 chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-2-1-8-3(5(10)11)4(9-2)6(12)13/h1H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIDKPBRYGSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Approaches for 5 Chloropyrazine 2,3 Dicarboxylic Acid

De Novo Synthesis Pathways to the Pyrazine (B50134) Core with Dicarboxylic Acid Functionality

The fundamental construction of the pyrazine ring, known as de novo synthesis, is a cornerstone for accessing pyrazine derivatives. The most classical and straightforward route involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.com To directly yield a pyrazine with dicarboxylic acid functionality, this approach would require the condensation of an appropriate diamine, such as 1,2-diaminomaleonitrile, with a 1,2-dicarbonyl compound already bearing the carboxyl groups or their precursors. Subsequent oxidation of the initially formed dihydropyrazine (B8608421) intermediate is typically required to furnish the aromatic pyrazine ring. researchgate.net

While versatile, these methods can face challenges such as low yields, harsh reaction conditions, and tedious work-up procedures. tandfonline.com The strategic choice of starting materials is critical to ensure the correct placement of the dicarboxylic acid groups on the pyrazine core.

Oxidation Reactions for the Introduction of Carboxylic Acid Moieties from Precursors (e.g., quinoxalines)

A prevalent and effective strategy for preparing pyrazine-2,3-dicarboxylic acid involves the oxidative cleavage of the benzene (B151609) ring of a quinoxaline (B1680401) precursor. The pyrazine ring's relative stability to oxidation allows it to remain intact while the fused benzene ring is cleaved. chempedia.info

Potassium permanganate (B83412) (KMnO₄) is a commonly employed oxidizing agent for this transformation. chempedia.infosapub.org The reaction is typically carried out by treating quinoxaline with a hot aqueous solution of KMnO₄. orgsyn.org Following the oxidation, the manganese dioxide byproduct is filtered off, and the pyrazine-2,3-dicarboxylic acid is isolated from the filtrate after acidification. orgsyn.org While effective, this method generates significant amounts of manganese waste. google.com

Alternative oxidizing systems have been explored. For instance, the oxidation of quinoxaline can be achieved using sodium chlorate in an acidic medium catalyzed by copper sulfate, which presents a milder reaction profile that is easier to control. google.com Spectrophotometric studies have also facilitated the development of preparative methods for hydroxylated pyrazine-2,3-dicarboxylic acids by carefully controlling the oxidation of specific quinoxaline derivatives. researchgate.net Electrochemical oxidation of quinoxaline has also been investigated using various electrodes, including copper alloys, to produce pyrazine-2,3-dicarboxylic acid. upt.ro

Table 1: Comparison of Oxidation Methods for Quinoxaline to Pyrazine-2,3-dicarboxylic acid

Oxidizing Agent Conditions Advantages Disadvantages Source(s)
Potassium Permanganate (KMnO₄) Hot aqueous solution High reactivity, well-established Violent reaction, large amounts of manganese waste sapub.orgorgsyn.org
Sodium Chlorate (NaClO₃) Copper sulfate/sulfuric acid, 80°C Milder reaction, less environmental pollution Requires catalyst google.com
Electrochemical Oxidation Various electrodes (e.g., Cu alloys) Potential for greener process Requires specialized equipment upt.ro

Selective Halogenation Strategies for Chlorine Incorporation

The introduction of a chlorine atom onto the pyrazine ring requires selective halogenation methods. Direct chlorination of the pyrazine-2,3-dicarboxylic acid parent molecule is challenging. Therefore, the chlorine atom is typically introduced at an earlier stage of the synthesis.

One effective strategy involves the use of a precursor such as 5-hydroxypyrazine-2-carboxylic acid. Treatment with thionyl chloride (SOCl₂) can simultaneously convert the carboxylic acid to an acyl chloride and substitute the hydroxyl group with a chlorine atom, yielding a 5-chloropyrazine-2-carbonyl chloride intermediate. nih.gov This intermediate can then be further processed. Another approach involves the regioselective chlorination of a pyrazine N-oxide intermediate, which can strategically direct the chlorine atom to the desired position before subsequent synthetic modifications. nih.gov

Vapor-phase chlorination of pyrazine in the presence of water vapor at high temperatures (300-600°C) has been shown to produce mono-chloropyrazine, although controlling regioselectivity for more complex substrates can be difficult. google.com The reactivity of the pyrazine ring towards nucleophilic substitution can also be exploited, as demonstrated in the preparation of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide, which provides a route to a key chlorinated intermediate. benthamdirect.com

Esterification and Hydrolysis Processes in 5-Chloropyrazine-2,3-dicarboxylic acid Synthesis

Esterification and hydrolysis are critical steps for protecting and deprotecting the carboxylic acid functional groups during the synthesis of this compound. Syntheses are often performed on the dialkyl ester derivatives to improve solubility in organic solvents and to prevent unwanted side reactions of the free carboxylic acids.

For example, pyrazine-2,3-dicarboxylic acid can be converted to its corresponding diester by reacting it with an alcohol, such as ethanol, in the presence of an acid catalyst. actapharmsci.com These ester groups can then be carried through several synthetic steps, including chlorination of the pyrazine ring.

The final step in such a synthetic sequence is typically the hydrolysis of the ester groups to yield the target dicarboxylic acid. This is commonly achieved by treating the diester with an aqueous base, such as potassium hydroxide (B78521) or potassium carbonate, followed by acidification. google.com The hydrolysis of pyrazine-2,3-dicarboxamide can be controlled to selectively yield the mono-acid, pyrazine-2-carboxamide-3-carboxylic acid, demonstrating the stability of the pyrazine core and the potential for selective manipulation of its functional groups. google.com

Table 2: Key Esterification and Hydrolysis Reactions

Reaction Reagents Purpose Source(s)
Esterification Alcohol (e.g., Ethanol), Acid Catalyst Protection of carboxylic acid groups, improve solubility actapharmsci.com
Hydrolysis Aqueous Base (e.g., KOH, K₂CO₃), then Acid Deprotection to yield the final dicarboxylic acid
Selective Hydrolysis 1N NaOH on a dicarboxamide Formation of a mono-acid from a related derivative google.com

Exploration of Green Chemistry Principles in this compound Preparation

In recent years, there has been a significant effort to develop more environmentally benign methods for the synthesis of pyrazine derivatives, aligning with the principles of green chemistry. researchgate.nettandfonline.com These efforts focus on improving atom economy, reducing waste, and avoiding hazardous reagents and solvents. nih.gov

For the synthesis of the pyrazine-2,3-dicarboxylic acid core, moving away from traditional oxidation with potassium permanganate, which generates substantial "manganese mud," is a key goal. google.com The use of sodium chlorate with a copper catalyst is one such greener alternative that mitigates this waste issue. google.com One-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, are also a hallmark of green chemistry, offering advantages in terms of efficiency and reduced solvent usage. tandfonline.comresearchgate.net

Furthermore, biocatalytic approaches are gaining interest. The use of enzymes, such as Lipozyme® TL IM, to catalyze reactions like amide bond formation from pyrazine esters provides a green and efficient alternative to traditional chemical methods that often use toxic solvents and activating agents. nih.gov While not directly applied to the synthesis of this compound in the cited literature, these biocatalytic principles represent a promising future direction for the sustainable production of this and related compounds. nih.gov

Chemical Reactivity and Transformative Reactions of 5 Chloropyrazine 2,3 Dicarboxylic Acid

Reactions at the Carboxylic Acid Functionalities

The two carboxylic acid groups on the pyrazine (B50134) ring are primary sites for a variety of chemical modifications, including decarboxylation, amidation, and esterification. These reactions are fundamental to altering the compound's physical and chemical properties and for its incorporation into larger molecular frameworks.

Decarboxylation Mechanisms and Radical Generation

While specific studies on the decarboxylation of 5-Chloropyrazine-2,3-dicarboxylic acid are not extensively documented, the decarboxylation of aromatic carboxylic acids is a well-known chemical transformation that can proceed through several mechanisms, often involving the formation of radical intermediates. researchgate.netrsc.orgorganic-chemistry.orgrsc.orgresearchgate.net The presence of the electron-withdrawing pyrazine ring and the chlorine atom can influence the ease and pathway of this reaction.

Decarboxylation of carboxylic acids can be induced thermally, photochemically, or through catalysis. organic-chemistry.orgrsc.org In a thermal process, heating the dicarboxylic acid could lead to the sequential loss of carbon dioxide. The initial decarboxylation would likely be favored at one of the carboxylic acid groups, influenced by the electronic environment of the pyrazine ring.

Photochemical decarboxylation, often sensitized by aromatic ketones or quinones, is another plausible route. rsc.orgrsc.org This process typically involves the formation of an exciplex between the sensitizer (B1316253) and the carboxylic acid, leading to electron transfer and subsequent decarboxylation to generate a radical species. rsc.org The generation of alkyl radicals from the decarboxylation of free aliphatic carboxylic acids via photoinduced electron transfer has been reported, a principle that can be extended to heteroaromatic systems. researchgate.netjst.go.jp Such radical intermediates can then participate in a variety of synthetic transformations, including C-C and C-heteroatom bond formation. researchgate.netsioc.ac.cnnih.govmdpi.com

The general mechanism for radical generation via photoredox catalysis involves the oxidation of a carboxylate to an acyloxy radical, which then rapidly loses CO2 to form an alkyl or aryl radical. sioc.ac.cn This radical can then be trapped by a suitable reagent.

Amidation and Esterification Reactions

The carboxylic acid groups of this compound readily undergo amidation and esterification, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Amidation is typically achieved by reacting the dicarboxylic acid with a primary or secondary amine in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species. A common method involves the use of thionyl chloride to form the corresponding acyl chloride, which then reacts with an amine. mdpi.comresearchgate.net For instance, various N-phenylpyrazine-2-carboxamides have been synthesized from the corresponding chloropyrazine carboxylic acid by this method. nih.gov The reaction of 3-chloropyrazine-2-carboxamide (B1267238) with substituted benzylamines has also been reported to yield 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net

Similarly, esterification can be carried out by reacting the dicarboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using other esterification agents. masterorganicchemistry.comchemguide.co.uk The hydrolysis of methyl 5-chloropyrazine-2-carboxylate to the corresponding carboxylic acid is a reversible process, indicating that the ester can be readily formed from the acid. researchgate.netjocpr.com A patent describes the preparation of various lower alkyl esters of 3-amino-5,6-dichloropyrazine carboxylic acid, highlighting the feasibility of esterifying related structures. google.com

Table 1: Examples of Amidation and Esterification Reactions of Pyrazine Carboxylic Acids

Starting MaterialReagent(s)ProductReference(s)
6-chloropyrazine-2-carboxylic acid1. Thionyl chloride 2. Substituted anilinesSubstituted N-phenyl-6-chloropyrazine-2-carboxamides mdpi.com
5-hydroxypyrazine-2-carboxylic acid1. Thionyl chloride 2. Substituted anilines5-chloro-N-phenylpyrazine-2-carboxamides nih.gov
3-chloropyrazine-2-carboxamideSubstituted benzylamines, triethylamine3-benzylaminopyrazine-2-carboxamides mdpi.comresearchgate.net
methyl 5-chloropyrazine-2-carboxylateLithium hydroxide (B78521)5-chloropyrazine-2-carboxylic acid researchgate.netjocpr.com
3-amino-5,6-dichloropyrazine carboxylic acidLower alkyl alcohols3-amino-5,6-dichloropyrazine carboxylic acid esters google.com

Derivatization through Carboxylate Activation

To facilitate the formation of amides, esters, and other derivatives, the carboxylic acid functionalities of this compound must often be activated. Activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

A widely used method for activating carboxylic acids is their conversion to acyl chlorides, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting acyl chlorides are highly reactive and readily undergo reaction with a variety of nucleophiles.

In addition to acyl chlorides, a plethora of coupling reagents are available for direct amidation and esterification from the carboxylic acid. These reagents activate the carboxylic acid in situ to form a reactive intermediate. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Phosphonium-based reagents are also effective for amide bond formation. lookchemmall.com The choice of activating agent and reaction conditions can be tailored to the specific substrate and desired product, allowing for a high degree of control over the derivatization process.

Reactivity of the Pyrazine Ring System

The pyrazine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms. This inherent electronic nature, further enhanced by the electron-withdrawing carboxylic acid groups and the chlorine atom, makes the ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The chlorine atom at the 5-position of the pyrazine ring is a prime site for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comlibretexts.orgyoutube.com In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substitution product.

The rate and feasibility of SNAr reactions on chloropyrazines are significantly influenced by the nature of the nucleophile and the presence of other substituents on the ring. The electron-withdrawing carboxylic acid groups on this compound are expected to activate the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions. For example, the reaction of chloropyrazines with amines is a common method for the synthesis of aminopyrazine derivatives. mdpi.comresearchgate.netresearchgate.net A patent has described the reaction of methyl 3-amino-5,6-dichloropyrazinoate with dimethylamine, where one of the chlorine atoms is displaced. google.com

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloropyrazines

SubstrateNucleophileProductReference(s)
3-chloropyrazine-2-carboxamideSubstituted benzylamines3-benzylaminopyrazine-2-carboxamides mdpi.comresearchgate.net
2-chloropyrimidineVarious aminesAminated pyrimidines researchgate.net
3,5-dichloro-4H-1,2,6-thiadiazin-4-one(R)-1,3-dimethylpiperazine(R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one mdpi.com
2,4-dichloroquinazolineVarious amines2-chloro-4-aminoquinazolines nih.gov

Regioselective Functionalization of the Pyrazine Core

Achieving regioselective functionalization of the pyrazine core in this compound is crucial for the synthesis of well-defined derivatives. The inherent reactivity of the molecule provides a basis for this selectivity. The chlorine atom at the 5-position is the most activated site for nucleophilic aromatic substitution, making it the primary target for a wide range of nucleophiles.

Beyond the SNAr reaction at the C-5 position, the other positions on the pyrazine ring can potentially be functionalized, although this may require more specialized synthetic strategies. Site-selective functionalization of polyazines can be achieved by installing a temporary functional group, such as a phosphonium (B103445) ion, which can then be used in cross-coupling reactions to introduce new substituents at specific positions. nih.gov While direct electrophilic aromatic substitution on the electron-deficient pyrazine ring is generally difficult, functionalization of the carbon atoms can sometimes be achieved through metal-catalyzed cross-coupling reactions if a suitable leaving group is present at the desired position.

The interplay between the reactivity of the carboxylic acid groups and the pyrazine ring allows for a stepwise and regioselective approach to the synthesis of complex molecules. For instance, the carboxylic acid groups can be protected or converted to less reactive derivatives before performing reactions on the pyrazine ring, or vice versa. This strategic manipulation of functional groups is key to harnessing the full synthetic potential of this compound.

Oxidation and Reduction Reactions of the Pyrazine Ring

The inherent aromaticity and electron-deficient nature of the pyrazine ring in this compound govern its susceptibility to oxidation and reduction reactions. While specific studies on the transformative reactions of the pyrazine nucleus within this particular compound are not extensively documented, its reactivity can be inferred from the established chemistry of related pyrazine derivatives.

Oxidation of the Pyrazine Ring

The pyrazine ring is generally characterized by a notable stability towards oxidizing agents, a feature attributed to its aromaticity and the electron-withdrawing effect of the two nitrogen atoms. researchgate.net This resistance is often greater than that of a benzene (B151609) ring. researchgate.net

The formation of pyrazine-2,3-dicarboxylic acid and its derivatives through the vigorous oxidation of quinoxalines is a well-established synthetic route. thieme.comorgsyn.org In these reactions, a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), cleaves the fused benzene ring, leaving the pyrazine-2,3-dicarboxylic acid core intact. thieme.comorgsyn.org This process underscores the relative stability of the substituted pyrazine ring under harsh oxidative conditions.

Direct oxidation of the pyrazine ring in compounds already bearing carboxyl groups, such as this compound, is not a commonly reported transformation. It is plausible that the electron-withdrawing nature of the chloro and dicarboxylic acid substituents further deactivates the ring, making it even more resistant to oxidative cleavage.

Reduction of the Pyrazine Ring

In contrast to its resistance to oxidation, the pyrazine ring is susceptible to reduction under various conditions, leading to partially or fully saturated derivatives. The most common reduction products are the corresponding piperazines.

Catalytic hydrogenation is a primary method for the reduction of the pyrazine ring. doi.org This typically involves the use of hydrogen gas in the presence of a metal catalyst. While specific conditions for this compound are not detailed in the literature, analogous reactions with other pyrazine derivatives suggest that catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts would be effective. The reaction generally proceeds to completion, yielding the corresponding piperazine (B1678402) derivative.

Electrochemical methods have also been employed for the reduction of pyrazines, which can lead to the formation of dihydropyrazine (B8608421) intermediates. cdnsciencepub.com These reactions are typically carried out in an alkaline medium, as the resulting dihydropyrazines can be unstable in acidic conditions. cdnsciencepub.com The initial product is often a 1,4-dihydropyrazine, which may then isomerize to a more stable 1,2- or 1,6-dihydropyrazine. cdnsciencepub.com

The presence of a chloro substituent on the pyrazine ring introduces the possibility of dehalogenation during catalytic hydrogenation. This is a common side reaction in the reduction of haloaromatic compounds. The choice of catalyst, solvent, and reaction conditions can influence the extent of dehalogenation versus ring reduction.

The following table summarizes the potential oxidation and reduction reactions of the pyrazine ring based on the reactivity of analogous compounds.

Synthesis and Characterization of 5 Chloropyrazine 2,3 Dicarboxylic Acid Derivatives and Analogues

Design Principles for Pyrazine-2,3-dicarboxylic Acid Derivatives

The design of derivatives based on the pyrazine-2,3-dicarboxylic acid scaffold is guided by established principles of medicinal chemistry aimed at modulating physicochemical and pharmacological properties. The core structure offers several points for modification to tune biological activity. The two carboxylic acid groups can be converted into esters, amides, or other functional groups to alter polarity, lipophilicity, and hydrogen bonding capacity. nih.govresearchgate.net These modifications are crucial for influencing how the molecule interacts with biological targets and for improving pharmacokinetic profiles.

The amide bond, in particular, is a fundamental structural unit in many biologically active compounds, including peptides and proteins. rsc.org By preparing amide derivatives, chemists can introduce a variety of substituents that can form specific interactions with receptor sites. nih.govresearchgate.net The choice of amine for the amidation reaction allows for the systematic exploration of structure-activity relationships (SAR). For example, incorporating different substituted anilines or heterocyclic amines can probe the effects of steric bulk, electronic properties, and lipophilicity on the target activity. nih.govresearchgate.net

The chlorine atom at the 5-position is another key feature. It acts as a leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities. Furthermore, the electron-withdrawing nature of the chlorine atom, the nitrogen atoms, and the carboxylic acid groups makes the pyrazine (B50134) ring electron-deficient, influencing its reactivity and intermolecular interactions. researchgate.net The strategic placement of substituents is therefore a primary consideration in designing new analogues for specific therapeutic applications.

Synthetic Strategies for Substituted Pyrazine Analogues

The synthesis of the pyrazine ring system itself can be achieved through several classical methods. A common approach is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. researchgate.netijbpas.com For producing the 2,3-dicarboxylic acid core, quinoxaline (B1680401) can be used as a starting material, which is then oxidized to cleave the fused benzene (B151609) ring, yielding the desired pyrazine diacid. google.com

Once the pyrazine core is formed, various strategies can be employed to introduce substituents.

Halogenation and Nucleophilic Substitution : Direct halogenation can install atoms like chlorine or bromine onto the pyrazine ring. These halogens can then be displaced by nucleophiles to introduce other functional groups. In some halogenated pyrazine systems, non-standard substitution patterns, such as tele-substitution, can occur where the nucleophile attacks a position other than the carbon bearing the halogen, leading to rearranged products. acs.org

N-Oxide Intermediates : The strategic use of N-oxides is a powerful tool in pyrazine chemistry. nih.gov Oxidation of a ring nitrogen atom alters the electronic properties of the ring, activating specific positions (typically the alpha carbons) for nucleophilic substitution or facilitating other rearrangements. nih.govmdpi.com This allows for regioselective introduction of substituents that might be difficult to achieve otherwise.

Cross-Coupling Reactions : Modern metal-catalyzed cross-coupling reactions provide efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Techniques like the Suzuki-Miyaura coupling (using boronic acids) and Kumada-Corriu coupling (using Grignard reagents) are highly effective for attaching aryl, heteroaryl, or alkyl groups to a halogenated pyrazine core, enabling the synthesis of complex, highly functionalized analogues. nih.govmdpi.com

Preparation of Amide and Ester Derivatives

The conversion of the carboxylic acid groups of 5-Chloropyrazine-2,3-dicarboxylic acid into amides and esters is a primary strategy for creating diverse libraries of compounds. libretexts.org Two main synthetic pathways are typically employed.

Direct Activation of Carboxylic Acids : This method involves activating the carboxylic acid in situ with a coupling reagent, followed by the addition of an amine or alcohol. mdpi.com This one-pot procedure is often preferred for its mild conditions and operational simplicity. A variety of modern coupling reagents are available for this purpose. For instance, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-Hydroxybenzotriazole (B26582) (HOBt) is commonly used to facilitate the formation of an active ester intermediate, which then readily reacts with an amine. patsnap.com Propylphosphonic anhydride (B1165640) (T3P) is another efficient coupling agent for generating amides from carboxylic acids and amines. rjpbcs.com

Conversion to a More Reactive Intermediate : A more traditional approach involves converting the dicarboxylic acid into a more reactive derivative, most commonly the diacid chloride. nih.gov This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acid chloride can then be reacted with a wide range of nucleophiles, including primary and secondary amines or alcohols, to yield the corresponding diamides or diesters. nih.govresearchgate.net This two-step method is robust and generally provides high yields.

A specific example is the synthesis of pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridin-2-yl)-amide], which is prepared by reacting 3-(5-Chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic acid with 2-amino-5-chloropyridine (B124133) in the presence of EDCI, HOBt, and triethylamine. patsnap.com

The following table summarizes common methods for the synthesis of these derivatives.

Derivative TypeSynthetic MethodReagentsSubstrate ExampleRef.
AmideCarboxylic Acid ActivationEDCI, HOBt, Triethylamine2-Amino-5-chloropyridine patsnap.com
AmideCarboxylic Acid ActivationPropylphosphonic anhydride (T3P), DiisopropylethylamineN-heteroarylpiperazine rjpbcs.com
AmideAcid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride, then AmineSubstituted Anilines nih.govresearchgate.net
EsterAcid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride, then AlcoholVarious Alcohols libretexts.org

Synthesis of Sulfur-Containing Pyrazine Derivatives

The introduction of sulfur-containing heterocyclic rings is a common strategy in drug design to access novel chemical space and biological activities. Starting from this compound, a versatile route to such derivatives proceeds through a key intermediate, the corresponding dihydrazide (also known as a bis(carbohydrazide)). This intermediate can be prepared by reacting the diester or diacid chloride of the starting material with hydrazine (B178648) hydrate. uobaghdad.edu.iq

Once formed, the dihydrazide can undergo cyclization reactions with various one-carbon reagents to form different five-membered heterocycles:

1,3,4-Oxadiazole-2-thiol Derivatives : Reaction of the dihydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of a bis(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrazine derivative. uobaghdad.edu.iq

1,2,4-Triazole-3-thiol Derivatives : The dihydrazide can be treated with thiosemicarbazide (B42300) to form an intermediate which, upon treatment with a base such as sodium hydroxide, undergoes intramolecular cyclization to yield a bis(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine or its tautomer, a bis(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)pyrazine derivative. uobaghdad.edu.iq

These synthetic pathways, which are well-established in heterocyclic chemistry, allow for the transformation of the carboxylic acid groups into sulfur-containing rings, significantly expanding the structural diversity of derivatives obtainable from this compound.

Exploration of other Heterocyclic Fusions and Conjugates

Beyond the derivatization of the carboxylic acid groups, the this compound scaffold can be used to construct more complex molecular architectures, including fused heterocyclic systems and conjugates.

Fused Heterocyclic Systems : The two adjacent carboxylic acid groups are ideally positioned to act as precursors for the formation of a new fused ring. For example, condensation of the dicarboxylic acid or its corresponding anhydride with aromatic ortho-diamines (such as o-phenylenediamine) can lead to the formation of pyrazino[2,3-b]quinoxaline derivatives. This strategy builds a larger, planar heterocyclic system, which can have applications in materials science or as a DNA-intercalating agent.

Heterocyclic Conjugates : The carboxylic acid functionalities provide convenient handles for linking or conjugating the pyrazine core to other pre-existing heterocyclic molecules. As discussed in the amide synthesis section (4.3), reacting the activated diacid with amino-substituted heterocycles, such as 2-aminothiazole (B372263) derivatives, results in a conjugate where the two ring systems are connected by an amide linker. researchgate.net This modular approach allows for the combination of the pharmacophoric features of two different heterocyclic classes into a single molecule. Furthermore, cross-coupling reactions performed on the chlorinated position of the pyrazine ring can directly link it to other heterocycles, such as indoles, via a carbon-carbon bond. nih.gov

These advanced strategies enable the use of this compound not just as a core to be decorated with simple functional groups, but as a building block for constructing larger, more intricate chemical structures with tailored properties.

Advanced Spectroscopic Characterization of 5 Chloropyrazine 2,3 Dicarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 5-Chloropyrazine-2,3-dicarboxylic acid. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the pyrazine (B50134) ring possesses a single aromatic proton. Due to the electron-withdrawing effects of the two carboxylic acid groups, the two nitrogen atoms, and the chlorine atom, this proton is expected to be significantly deshielded and appear at a downfield chemical shift, typically in the range of 8.5-9.5 ppm. The protons of the two carboxylic acid groups are highly acidic and exchangeable, resulting in a broad singlet that can appear over a wide range, generally between 10-13 ppm, and its observation can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the carboxylic acid groups (C=O) are the most deshielded and typically appear in the 165-185 ppm region. The four carbons of the pyrazine ring are aromatic and their chemical shifts are influenced by the substituents. The carbon atom bonded to the chlorine (C5) would appear around 150-160 ppm, while the carbons bonded to the carboxylic acid groups (C2 and C3) would be found in a similar downfield region. The remaining pyrazine carbon (C6), bonded to the sole proton, would be observed further upfield in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomNucleusPredicted Chemical Shift (ppm)Notes
H6¹H8.5 - 9.5Aromatic proton on the pyrazine ring.
-COOH¹H10 - 13Broad signal, solvent and concentration dependent.
C2/C3 (-COOH)¹³C165 - 175Carboxylic acid carbonyl carbons.
C2/C3 (ring)¹³C145 - 155Ring carbons attached to carboxylic acid groups.
C5¹³C150 - 160Ring carbon attached to chlorine.
C6¹³C140 - 150Ring carbon attached to the proton.

Two-dimensional (2D) NMR experiments, such as the Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) spectra, are powerful for confirming structural assignments by revealing scalar couplings between nuclei.

The gHSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. For this compound, a cross-peak would be observed connecting the ¹H signal of the pyrazine proton (H6) to the ¹³C signal of its attached carbon (C6). This provides an unambiguous assignment for this C-H pair.

The gHMBC spectrum detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is invaluable for establishing the connectivity of the molecular fragments. For instance, the pyrazine proton (H6) would show correlations to the adjacent carbons C5 and C2. The acidic protons of the carboxylic acid groups, if observable, might show correlations to their respective carbonyl carbons and the adjacent ring carbons (C2 and C3). These correlations help to piece together the structure and confirm the substitution pattern on the pyrazine ring.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and FT-Raman spectra of this compound are dominated by vibrations associated with the carboxylic acid groups and the chloropyrazine ring.

O-H Stretching: The most prominent feature in the FT-IR spectrum is typically a very broad and strong absorption band for the O-H stretching of the carboxylic acid dimer, which extends from approximately 2500 to 3300 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band. For aromatic carboxylic acids, this band is typically found in the region of 1710-1680 cm⁻¹.

C-O Stretching and O-H Bending: Vibrations involving the C-O stretch and O-H in-plane bend of the carboxylic acid group are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Pyrazine Ring Vibrations: The pyrazine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a band in the FT-IR and FT-Raman spectra, typically in the range of 800-600 cm⁻¹.

FT-Raman spectroscopy is complementary to FT-IR. While the O-H and C=O stretches are strong in the IR, the symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)FT-IR2500 - 3300Strong, very broad
C=O stretchFT-IR1680 - 1710Strong
C=C, C=N ring stretchFT-IR / FT-Raman1400 - 1600Medium to strong
C-O stretch / O-H bendFT-IR1210 - 1320Medium
C-Cl stretchFT-IR / FT-Raman600 - 800Medium to strong

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a profound effect on the IR spectrum. The most noticeable effect is the significant broadening and shifting to lower frequency of the O-H stretching vibration, as mentioned above. Instead of a sharp band around 3500 cm⁻¹, a broad envelope is observed.

Furthermore, the C=O stretching frequency is also affected. In a dimeric, hydrogen-bonded state, the carbonyl stretching frequency is lowered compared to the monomeric (free) state due to a weakening of the C=O bond. This shift can be on the order of 20-30 cm⁻¹. The presence of intramolecular hydrogen bonding between the adjacent carboxylic acid groups in this compound is also possible and would further influence the positions and shapes of the O-H and C=O vibrational bands. jst.go.jp Studies on pyrazinecarboxylic acids have shown characteristic broad absorption bands with peaks around 2450 cm⁻¹ and 1900 cm⁻¹, which are indicative of strong hydrogen bonding interactions. jst.go.jp

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₃ClN₂O₄), the calculated molecular weight is approximately 202.5 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of about one-third that of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of dicarboxylic acids is characterized by several common pathways. researchgate.net

Loss of Water ([M-18]⁺˙): Elimination of a water molecule from the molecular ion is a common fragmentation pathway for dicarboxylic acids.

Loss of a Hydroxyl Radical ([M-17]⁺): Cleavage of a C-OH bond can lead to the loss of an ·OH radical. youtube.com

Loss of a Carboxyl Group ([M-45]⁺): The loss of a ·COOH group is a characteristic fragmentation for carboxylic acids. youtube.com

Decarboxylation ([M-44]⁺˙): Loss of a molecule of carbon dioxide (CO₂) is another common fragmentation pathway.

Sequential Losses: Subsequent losses of CO (28 Da) from fragment ions are also frequently observed.

The fragmentation of this compound would likely involve initial losses related to the carboxylic acid groups, followed by fragmentation of the chloropyrazine ring.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound.
m/z ValueProposed FragmentLoss from Parent Ion
~202 / 204[C₆H₃³⁵ClN₂O₄]⁺˙ / [C₆H₃³⁷ClN₂O₄]⁺˙Molecular Ion (M⁺˙)
~185 / 187[M - OH]⁺·OH (17 Da)
~184 / 186[M - H₂O]⁺˙H₂O (18 Da)
~158 / 160[M - CO₂]⁺˙CO₂ (44 Da)
~157 / 159[M - COOH]⁺·COOH (45 Da)

Crystallographic Investigations and Solid State Structural Analysis

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Information is available for related compounds, such as the parent molecule Pyrazine-2,3-dicarboxylic acid and its various salts and co-crystals. However, adherence to the strict focus on "5-Chloropyrazine-2,3-dicarboxylic acid" precludes the inclusion of data from these analogues. Without primary crystallographic research on the title compound, a scientifically accurate article conforming to the provided outline cannot be generated.

Computational and Theoretical Chemistry of 5 Chloropyrazine 2,3 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For pyrazine (B50134) derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of related compounds like pyrazinecarboxylic acid and its derivatives, the HOMO is typically distributed over the pyrazine ring, while the LUMO is localized on the ring and the electron-withdrawing substituents. nanoient.orgresearchgate.net For 5-Chloropyrazine-2,3-dicarboxylic acid, it is anticipated that the HOMO would be located on the pyrazine ring, while the LUMO would be significantly stabilized (lowered in energy) by the presence of the two carboxylic acid groups and the chlorine atom. This would result in a relatively small HOMO-LUMO gap, indicating that the molecule is a good electron acceptor and susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies of Related Pyrazine Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Pyrazinecarboxylic Acid DFT/B3LYP/6-311++G(d,p) -7.21 -2.54 4.67
3-Amino-2-pyrazinecarboxylic acid DFT/B3LYP/6–311++G(d,p) -6.01 -1.79 4.22

This table presents data from computational studies on structurally similar compounds to illustrate expected values.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution, electronic delocalization, and hyperconjugative interactions within a molecule. nanoient.org This method examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy E(2).

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can accurately predict vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequencies: Harmonic vibrational frequencies are calculated using DFT, and these are often scaled to correct for anharmonicity and other systematic errors. For related pyrazine derivatives, calculated spectra show good agreement with experimental data, allowing for precise assignment of vibrational modes. nanoient.orgmahendrapublications.com For this compound, characteristic vibrational modes would include C=O stretching from the carboxylic acids, C-Cl stretching, C-N and C-C stretching of the pyrazine ring, and O-H stretching.

Table 2: Predicted Characteristic Vibrational Frequencies for a Pyrazine Carboxylic Acid Structure

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretch ~3400-3500
C-H Stretch (Aromatic) ~3100-3200
C=O Stretch ~1750-1780
C=N, C=C Ring Stretch ~1500-1600

This table is illustrative, based on data from similar pyrazine compounds.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nanoient.orgnanoient.org Calculations on similar molecules have shown excellent correlation with experimental values. The predicted chemical shifts for this compound would be influenced by the electron-withdrawing nature of its substituents, which would generally cause downfield shifts (higher ppm values) for the ring protons and carbons.

Molecular Docking and Interaction Studies focusing on Chemical Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. researchgate.net

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are used to map the potential energy surface of a chemical reaction, allowing for the determination of transition states and activation energies. This provides a detailed understanding of reaction pathways and kinetics. chemrxiv.org

For this compound, several reaction mechanisms could be investigated. One important pathway would be the nucleophilic aromatic substitution of the chlorine atom. Computational studies could model the attack of a nucleophile, identify the Meisenheimer complex intermediate, and calculate the energy barrier for the reaction. Another area of interest would be reactions involving the carboxylic acid groups, such as esterification or decarboxylation. DFT calculations could elucidate the mechanisms of these transformations, providing insights into reaction conditions and potential side products.

Coordination Chemistry of 5 Chloropyrazine 2,3 Dicarboxylic Acid

Ligand Properties of Pyrazine-2,3-dicarboxylic Acid and its Chlorinated Analogue

Pyrazine-2,3-dicarboxylic acid (H₂pzdc) is a versatile organic ligand that possesses multiple coordination sites: two nitrogen atoms in the pyrazine (B50134) ring and two carboxylic acid groups. This multidentate character allows it to act as a bridging ligand, connecting multiple metal centers to form coordination polymers of varying dimensionalities. The deprotonated form, pyrazine-2,3-dicarboxylate (pzdc²⁻), can adopt various coordination modes, which contributes to the structural diversity of its metal complexes. mdpi.com

The introduction of a chloro substituent at the 5-position of the pyrazine ring, to form 5-Chloropyrazine-2,3-dicarboxylic acid, is expected to modify its ligand properties in several ways:

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density of the pyrazine ring and the acidity of the carboxylic acid groups. This can affect the strength of the metal-ligand bonds.

Steric Effects: The presence of the chlorine atom may introduce steric hindrance, potentially influencing the coordination geometry around the metal center and the packing of the resulting coordination polymer.

Halogen Bonding: The chlorine substituent can participate in halogen bonding, a non-covalent interaction that can play a role in the supramolecular assembly of the coordination network. mdpi.com

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving pyrazine-2,3-dicarboxylic acid is typically achieved through hydrothermal or solvothermal methods. These methods involve the reaction of a metal salt with the ligand in a suitable solvent under elevated temperature and pressure. The resulting structures are often influenced by factors such as the metal-to-ligand ratio, pH, temperature, and the presence of auxiliary ligands. mdpi.comrsc.orgnih.govnih.gov

For instance, the reaction of cadmium dichloride with 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid, a derivative of pyrazine-2,3-dicarboxylic acid, leads to the formation of a two-dimensional coordination polymer. nih.gov Similarly, various transition metal complexes with pyrazine-2,3-dicarboxylic acid have been synthesized, resulting in one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. figshare.comrsc.org While specific examples for this compound are not extensively documented in the provided search results, it is reasonable to expect that similar synthetic strategies would be applicable.

Elucidation of Coordination Modes of the Pyrazine-2,3-dicarboxylate Ligand

The pyrazine-2,3-dicarboxylate ligand is known for its diverse coordination modes, which are a key factor in the formation of various network topologies. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atoms of the pyrazine ring can also coordinate to metal centers, acting as bridging sites.

Some of the observed coordination modes for dicarboxylate ligands in general are depicted below:

Coordination ModeDescription
MonodentateOne oxygen atom of the carboxylate group is bonded to a single metal ion.
Bidentate ChelatingBoth oxygen atoms of the same carboxylate group are bonded to the same metal ion.
Bidentate BridgingEach oxygen atom of the carboxylate group is bonded to a different metal ion.
Monodentate BridgingOne oxygen atom of the carboxylate group bridges two metal ions.
TridentateA combination of the above modes involving both carboxylate groups.
TetradentateBoth carboxylate groups and both pyrazine nitrogens are involved in coordination.

This table is generated based on known coordination modes of dicarboxylate ligands and is for illustrative purposes.

The specific coordination mode adopted by the 5-chloropyrazine-2,3-dicarboxylate ligand would depend on the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the chloro substituent.

Investigation of Metal-Ligand Interactions and Bonding Characteristics

The interaction between the metal ions and the 5-chloropyrazine-2,3-dicarboxylate ligand is expected to be primarily electrostatic, involving the coordination of the negatively charged carboxylate groups and the lone pairs of the pyrazine nitrogen atoms to the positively charged metal center. The strength and nature of these interactions can be investigated using various spectroscopic and computational techniques.

Structural Elucidation of Coordination Compounds (e.g., 1D, 2D, 3D Polymeric Structures)

The versatile coordination behavior of pyrazine-2,3-dicarboxylate and its derivatives allows for the construction of coordination polymers with diverse dimensionalities.

1D Polymeric Structures: These can be formed when the ligand bridges metal centers in a linear fashion, creating chains. For example, cadmium(II) and mercury(II) complexes with the dimethyl ester of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid form one-dimensional coordination polymers. nih.gov

2D Polymeric Structures: Two-dimensional networks or layers can be formed when the ligands connect metal centers in a planar arrangement. The reaction of cadmium dichloride with 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid yields a 2D coordination polymer. nih.gov

3D Polymeric Structures: Three-dimensional frameworks are formed when the 1D chains or 2D layers are further interconnected by the ligand or other bridging species. These 3D structures can exhibit porous properties, making them interesting for applications in gas storage and catalysis. mdpi.comnih.govmdpi.com

The table below summarizes some of the structural features of coordination polymers formed with pyrazine-dicarboxylate derivatives.

CompoundMetal IonDimensionalityKey Structural Features
[CdCl₂(C₁₈H₁₄N₄O₄)]nCd(II)1DMetal ions are bridged by the N atoms of the two pyridine (B92270) rings, forming a one-dimensional coordination polymer. nih.gov
[HgCl₂(C₁₈H₁₄N₄O₄)]nHg(II)1DIsotypic with the cadmium(II) complex, forming a one-dimensional chain. nih.gov
[Cd(C₁₆H₈N₄O₄)(H₂O)₂]nCd(II)2DThe ligand coordinates to the cadmium atom in an N,N′,O-tridentate and an O-monodentate manner, forming a 2D polymer. nih.gov
Coordination polymers with furan-2,5-dicarboxylic acidZn(II)2D and 3DStructure varies from a 2D sheet-like network to a 3D framework depending on the metal-to-linker ratio. nih.gov
Lanthanide coordination polymers with pyridine-3,5-dicarboxylic acidLn(III)1D, 2D, 3DDimensionality varies from 1D zigzag chains to 2D layers and 3D microporous frameworks. rsc.org

This interactive data table is based on the provided search results for pyrazine-dicarboxylate derivatives and related compounds.

Interdisciplinary Research Perspectives Involving 5 Chloropyrazine 2,3 Dicarboxylic Acid

Advanced Materials Science Applications (e.g., polymers, coatings)

While direct applications of 5-Chloropyrazine-2,3-dicarboxylic acid in traditional polymers and coatings are not extensively documented, its structural features make it a highly promising ligand for the synthesis of advanced crystalline materials, specifically coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgnih.govmdpi.com The pyrazine (B50134) ring, with its nitrogen heteroatoms and two adjacent carboxylic acid groups, provides multiple coordination sites for metal ions. This functionality is characteristic of ligands used to build robust, multidimensional frameworks. researchgate.netnih.govresearchgate.net

The inclusion of a chloro-substituent adds another dimension to its potential in materials science. This halogen atom can influence the electronic properties of the resulting framework and introduce the possibility of halogen bonding, which can further direct the self-assembly and final architecture of the material. Researchers have successfully used related ligands, such as pyrazine-2,5-dicarboxylic acid and various pyridine (B92270) dicarboxylic acids, to construct CPs and MOFs with diverse topologies and functions, including gas adsorption and magnetic materials. researchgate.netnih.gov The principles established with these analogous compounds suggest that this compound could be a valuable component in creating novel functional materials with tailored properties for applications in gas storage, separation, and sensing. nih.govnih.gov

Role in Supramolecular Chemistry and Crystal Engineering

This compound is a molecule of significant interest in supramolecular chemistry and crystal engineering, disciplines focused on the rational design and synthesis of solid-state structures. The assembly of these structures is governed by non-covalent interactions. The molecular structure of this compound offers several functional groups capable of participating in these crucial interactions: the carboxylic acid groups are potent hydrogen bond donors and acceptors, the pyrazine nitrogen atoms are hydrogen bond acceptors, and the chlorine atom can act as a halogen bond donor. mdpi.com

Studies on analogous pyrazine carboxylic acids have demonstrated the prevalence of a robust "carboxylic acid-pyridine supramolecular synthon," a reliable hydrogen-bonding pattern that can be used to control molecular self-assembly. researchgate.net In the case of this compound, the interplay between strong O-H···N hydrogen bonds, potential C-H···O interactions, and Cl···N or Cl···O halogen bonds provides a powerful toolkit for crystal engineers. mdpi.com These interactions, along with π–π stacking of the aromatic pyrazine rings, can be exploited to construct complex and predictable one-, two-, or three-dimensional supramolecular architectures. researchgate.net The formation of co-crystals, where the compound is combined with other neutral molecules, allows for the fine-tuning of physicochemical properties of the resulting solid. researchgate.net

Table 1: Potential Intermolecular Interactions Involving this compound in Crystal Engineering
Interaction TypeDonor Group(s)Acceptor Group(s)Significance in Structural Assembly
Hydrogen BondingCarboxyl (-COOH)Pyrazine Nitrogen, Carbonyl OxygenPrimary driving force for forming robust synthons and directing the main structural framework. researchgate.net
Halogen BondingChlorine (-Cl)Pyrazine Nitrogen, Carbonyl Oxygen, ChlorineProvides directional control and can compete with or complement hydrogen bonding to create unique packing motifs. mdpi.com
π–π StackingPyrazine RingPyrazine RingContributes to the stabilization of layered or stacked structures.

Catalysis and Reaction Optimization Studies

The direct use of this compound as a catalyst is not well-established. However, its role as a ligand to create catalytically active metal complexes holds considerable promise. The field of coordination chemistry has shown that pyrazine dicarboxylate ligands can be used to bridge metal centers, creating stable frameworks that can host catalytic processes. rsc.org

A notable example involves the non-chlorinated analogue, pyrazine-2,3-dicarboxylic acid (pzdc), which was used to synthesize a praseodymium(III)-containing arsenotungstate complex. rsc.org This material proved to be an efficient catalyst for important organic transformations, including the epoxidation of olefins and the oxidation of alcohols using hydrogen peroxide as a green oxidant. rsc.org The turnover frequency for the oxidation of 1-phenylethanol (B42297) was exceptionally high, demonstrating the potential of such systems. rsc.org Furthermore, research into reaction optimization has seen the development of manganese pincer complexes for catalyzing the synthesis of pyrazines, highlighting the relevance of this heterocyclic core in developing efficient synthetic methods. acs.org

These findings suggest a clear path for future research: this compound can be employed as a ligand to construct novel metal complexes. The electron-withdrawing nature of the chlorine atom could modulate the electronic properties of the metal center, potentially enhancing catalytic activity or altering selectivity compared to its non-chlorinated counterpart.

Methodological Developments in Organic Synthesis Utilizing this compound as a Scaffold

This compound is a versatile molecular scaffold for the construction of more complex heterocyclic compounds. Its structure contains three distinct points of reactivity that can be addressed with high selectivity: the two carboxylic acid groups and the chlorine substituent. This trifunctional nature allows for a programmed, stepwise synthesis of a wide range of derivatives.

The carboxylic acid functionalities can undergo standard transformations, such as esterification or conversion to amides. For example, the synthesis of pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide], an impurity of the drug zopiclone, is achieved through a condensation reaction of the corresponding dicarboxylic acid with 2-amino-5-chloropyridine (B124133), demonstrating the utility of this reaction pathway. patsnap.com

The chlorine atom on the pyrazine ring is also a valuable synthetic handle. Chloropyrazines are known to be effective substrates in cross-coupling reactions, such as Suzuki or Kumada-Corriu couplings, which allow for the introduction of new carbon-carbon bonds. mdpi.com This enables the attachment of various alkyl or aryl groups to the pyrazine core. The strategic use of N-oxide intermediates can also be employed to facilitate the introduction and manipulation of substituents on the pyrazine ring. mdpi.com Given that related chloropyrazine carboxylic acids are key intermediates in the synthesis of pharmaceuticals and agrochemicals, this compound represents a valuable building block for drug discovery and the development of new bioactive molecules. nih.govchemimpex.com

Table 2: Synthetic Potential of this compound as a Scaffold
Functional GroupReaction TypePotential Products/IntermediatesReference for Analogy
Carboxylic Acids (-COOH)Amide CouplingDiamides, Polyamides, Heterocyclic amides patsnap.com
EsterificationDiesters, Polyester precursors researchgate.net
Chlorine (-Cl)Nucleophilic Aromatic Substitution (SNAr)Aminopyrazines, Alkoxypyrazines mdpi.com
Chlorine (-Cl)Cross-Coupling (e.g., Suzuki, Kumada)Aryl- or Alkyl-substituted pyrazines mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-chloropyrazine-2,3-dicarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling acid chlorides with pyrazine-dicarboxylic acid derivatives. For example, a procedure adapted for similar compounds (e.g., piperazine-2,3-dicarboxylic acid derivatives) uses anhydrous dioxane and NaOH in a water/dioxane mixture at 0°C, followed by gradual warming to room temperature . Optimization includes pH adjustment to neutrality post-reaction and solvent selection (e.g., dioxane for solubility control). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : To confirm regiochemistry of chlorine substitution and carboxylate positions.
  • HPLC/MS : For purity assessment and detection of byproducts (e.g., unreacted dicarboxylic acid or over-chlorinated species).
  • X-ray Crystallography : Resolves crystal structure ambiguities, particularly when stereochemical outcomes are unclear .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, which is critical for storage and handling .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential HCl release during synthesis.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or degradation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to distinguish between SN1 and SN2 pathways.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track carboxylate group participation in hydrolysis intermediates.
  • DFT Calculations : Model transition states to identify rate-determining steps and steric/electronic effects of the chlorine substituent .

Q. How should researchers address contradictory data in catalytic applications of this compound derivatives?

  • Methodological Answer :
  • Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
  • Cross-Validation : Use multiple characterization techniques (e.g., XRD and NMR) to confirm compound identity.
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 3-chloropyrazine derivatives) to identify trends in reactivity or stability .

Q. What computational strategies are effective in designing novel derivatives of this compound for targeted bioactivity?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against protein targets (e.g., NMDA or kainate receptors) to predict binding affinities .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data from assays.
  • Reaction Network Analysis : Use tools like ICReDD’s path-search algorithms to prioritize synthetic routes with high yields and low byproduct formation .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

  • Methodological Answer :
  • Batch vs. Flow : Evaluate flow reactors for exothermic chlorination steps to improve heat dissipation.
  • Mixing Efficiency : Optimize impeller design to ensure homogeneity in multiphase systems (e.g., water/dioxane mixtures).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Q. How can researchers design robust biological activity studies for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Test derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Control Groups : Include structurally related inactive analogs (e.g., non-chlorinated pyrazine-dicarboxylic acids) to validate specificity.
  • Toxicology Screening : Use zebrafish or in vitro hepatocyte models to assess acute toxicity before in vivo trials .

Methodological Notes

  • Data Tables :

    ParameterOptimization StrategyReference
    Reaction TemperatureGradual warming (0°C → RT)
    Solvent SystemWater/dioxane (1:1) for solubility
    Computational ToolICReDD reaction path search
    Safety Storage2–8°C in airtight containers
  • Key References :

    • Synthesis protocols: .
    • Safety and handling: .
    • Computational design: .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloropyrazine-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloropyrazine-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.